molecular formula C21H22N4O5S3 B2697805 N-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 397279-93-5

N-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2697805
CAS RN: 397279-93-5
M. Wt: 506.61
InChI Key: YTCXQZSSWJIECX-UHFFFAOYSA-N
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Description

N-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H22N4O5S3 and its molecular weight is 506.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-((4-(3,4-Dimethoxyphenyl)Thiazol-2-yl)Carbamothioyl)-4-(N,N-Dimethylsulfamoyl)Benzamide and its derivatives have shown promising results in anticancer research. For instance, a study demonstrated that certain derivatives exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, surpassing the efficacy of the reference drug etoposide in some cases (Ravinaik et al., 2021). Another study highlighted the potential of novel sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety as inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, which is crucial in cancer progression (Ghorab et al., 2016).

Antimicrobial Properties

Thiazole derivatives, which include the chemical structure of interest, have been reported to possess antimicrobial properties. A study synthesizing thiazole derivatives highlighted their effectiveness against various microbial strains, including Bacillus subtilis and Staphylococcus aureus (Palkar et al., 2017). Additionally, some thiazole derivatives have been shown to have notable antibacterial and antifungal activities, which may be further explored for medical applications (Bikobo et al., 2017).

Electrochemical Applications

The compound's derivatives have been utilized in the development of various electrochemical sensors. For example, a study used a derivative of N-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamothioyl) benzamide for the synthesis of chromium(III) sensors, demonstrating its applicability in analytical methods (Vazifekhoran et al., 2023).

Photovoltaic Applications

In the field of solar energy, derivatives of the compound have been explored for their potential in enhancing the performance of bulk heterojunction solar cells. A study discussed the impact of incorporating dimethoxyphenyl moieties on the morphology and efficiency of solar cell devices (Chu et al., 2011).

Mechanism of Action

properties

IUPAC Name

N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S3/c1-25(2)33(27,28)15-8-5-13(6-9-15)19(26)23-20(31)24-21-22-16(12-32-21)14-7-10-17(29-3)18(11-14)30-4/h5-12H,1-4H3,(H2,22,23,24,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCXQZSSWJIECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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